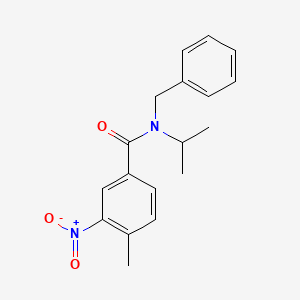
N-benzyl-N-ethyl-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-ethyl-2,4-dimethoxybenzamide, also known as bezafibrate, is a chemical compound that has been studied for its potential medical applications. It belongs to the class of fibric acid derivatives and has been used as a lipid-lowering agent in the treatment of hyperlipidemia.
Applications De Recherche Scientifique
Bezafibrate has been studied for its potential therapeutic effects on a variety of medical conditions, including dyslipidemia, diabetes, and cancer. In dyslipidemia, N-benzyl-N-ethyl-2,4-dimethoxybenzamide has been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels. In diabetes, this compound has been shown to improve insulin sensitivity and reduce glucose levels. In cancer, this compound has been shown to have anti-proliferative and pro-apoptotic effects on cancer cells.
Mécanisme D'action
The mechanism of action of N-benzyl-N-ethyl-2,4-dimethoxybenzamide involves the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Bezafibrate also inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT), which is involved in cholesterol esterification.
Biochemical and Physiological Effects:
Bezafibrate has been shown to have a range of biochemical and physiological effects. These include reducing triglyceride levels, increasing HDL cholesterol levels, improving insulin sensitivity, reducing glucose levels, and inhibiting cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-ethyl-2,4-dimethoxybenzamide in lab experiments is that it has a well-established mechanism of action and has been extensively studied in animal and human models. However, one limitation is that it can have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-benzyl-N-ethyl-2,4-dimethoxybenzamide. One direction is to investigate its potential therapeutic effects on other medical conditions, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more selective PPARα agonists that have fewer off-target effects. Additionally, the use of this compound in combination with other drugs or therapies should be explored to determine if it can enhance their effectiveness.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential medical applications. It has been shown to have lipid-lowering, glucose-lowering, and anti-cancer effects. While it has advantages as a well-established compound with a known mechanism of action, it also has limitations due to its off-target effects. Future research should focus on exploring its potential therapeutic effects on other medical conditions and developing more selective agonists.
Méthodes De Synthèse
The synthesis of N-benzyl-N-ethyl-2,4-dimethoxybenzamide involves the reaction of 2,4-dimethoxybenzoyl chloride with benzylamine and ethylamine in the presence of a base such as sodium hydroxide. The resulting compound is then purified using recrystallization techniques. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Propriétés
IUPAC Name |
N-benzyl-N-ethyl-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-19(13-14-8-6-5-7-9-14)18(20)16-11-10-15(21-2)12-17(16)22-3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGJCVMSCCYAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5326696.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-5,6-dimethyl-1H-benzimidazole hydrochloride](/img/structure/B5326699.png)
![1-{[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5326708.png)

![5-{[(2,3-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5326722.png)
![2-(4-pyridinyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5326727.png)
![3-allyl-5-{2-[3-(2,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5326731.png)

![methyl {2-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-6-methoxyphenoxy}acetate](/img/structure/B5326741.png)
![1-[3-(diethylamino)propyl]-4-(2,5-dimethylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326746.png)


![N-(2-methoxyethyl)-1'-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5326776.png)
